Cas no 1042776-98-6 (Urea, N-3-piperidinyl-N'-propyl-)

Urea, N-3-piperidinyl-N'-propyl- 化学的及び物理的性質
名前と識別子
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- Urea, N-3-piperidinyl-N'-propyl-
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- インチ: 1S/C9H19N3O/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H2,11,12,13)
- InChIKey: ZMJZAMLUWRJLAI-UHFFFAOYSA-N
- ほほえんだ: N(C1CCCNC1)C(NCCC)=O
Urea, N-3-piperidinyl-N'-propyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366036-50mg |
1-(Piperidin-3-yl)-3-propylurea |
1042776-98-6 | 95% | 50mg |
¥13219 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366036-1g |
1-(Piperidin-3-yl)-3-propylurea |
1042776-98-6 | 95% | 1g |
¥19623 | 2023-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057578-1g |
1-(Piperidin-3-yl)-3-propylurea |
1042776-98-6 | 95% | 1g |
¥1554.0 | 2023-03-01 | |
Enamine | EN300-719263-10.0g |
1-(piperidin-3-yl)-3-propylurea |
1042776-98-6 | 10g |
$3131.0 | 2023-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366036-100mg |
1-(Piperidin-3-yl)-3-propylurea |
1042776-98-6 | 95% | 100mg |
¥16127 | 2023-04-17 | |
Enamine | EN300-719263-0.25g |
1-(piperidin-3-yl)-3-propylurea |
1042776-98-6 | 0.25g |
$670.0 | 2023-05-26 | ||
Enamine | EN300-719263-5.0g |
1-(piperidin-3-yl)-3-propylurea |
1042776-98-6 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-719263-2.5g |
1-(piperidin-3-yl)-3-propylurea |
1042776-98-6 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-719263-0.5g |
1-(piperidin-3-yl)-3-propylurea |
1042776-98-6 | 0.5g |
$699.0 | 2023-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366036-250mg |
1-(Piperidin-3-yl)-3-propylurea |
1042776-98-6 | 95% | 250mg |
¥15678 | 2023-04-17 |
Urea, N-3-piperidinyl-N'-propyl- 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Urea, N-3-piperidinyl-N'-propyl-に関する追加情報
Recent Advances in the Study of Urea, N-3-piperidinyl-N'-propyl- (CAS: 1042776-98-6) in Chemical Biology and Pharmaceutical Research
The compound Urea, N-3-piperidinyl-N'-propyl- (CAS: 1042776-98-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique urea linkage and piperidinyl-propyl substituents, has been explored for its role in modulating various biological targets. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.
One of the key areas of investigation has been the compound's interaction with central nervous system (CNS) targets. Preliminary in vitro studies suggest that Urea, N-3-piperidinyl-N'-propyl- exhibits moderate affinity for certain neurotransmitter receptors, making it a candidate for further development in neurological disorders. Researchers have employed molecular docking and structure-activity relationship (SAR) analyses to optimize its binding properties, with promising results in enhancing selectivity and potency.
In addition to its CNS applications, recent work has explored the compound's potential in oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Urea, N-3-piperidinyl-N'-propyl- could inhibit specific kinase pathways involved in tumor proliferation. The study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a novel mechanism of action that could be leveraged for targeted therapies.
The synthesis and scalability of Urea, N-3-piperidinyl-N'-propyl- have also been a focus of recent research. Advances in green chemistry methodologies have enabled more efficient production routes, reducing the environmental impact and cost associated with its synthesis. These developments are critical for transitioning the compound from bench-scale research to potential clinical applications.
Despite these promising findings, challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further optimization. Ongoing studies are investigating prodrug strategies and formulation techniques to address these limitations. Additionally, toxicological assessments are underway to ensure its safety profile meets regulatory standards.
In conclusion, Urea, N-3-piperidinyl-N'-propyl- (CAS: 1042776-98-6) represents a versatile scaffold with significant potential in multiple therapeutic areas. Continued research into its mechanistic insights and clinical applicability will be essential for realizing its full potential in the pharmaceutical industry.
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